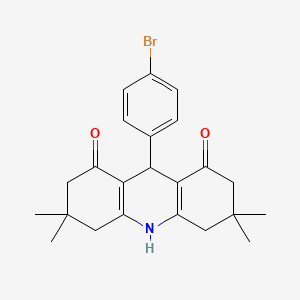

9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Description

9-(4-Bromophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a brominated acridinedione derivative characterized by a bicyclic framework with two ketone groups at positions 1 and 6. The 4-bromophenyl substituent at position 9 distinguishes it from other acridinediones, conferring unique electronic and steric properties. This compound has been synthesized via multicomponent reactions under optimized catalytic conditions, achieving yields up to 85% (e.g., using Co–alanine complexes in aqueous ethanol media) . Its structure is confirmed by IR, NMR, and mass spectrometry, with notable absorption bands at 1665 cm⁻¹ (C=O stretching) and 1054 cm⁻¹ (C–Br vibration) . Applications include corrosion inhibition for mild steel in acidic environments, where it demonstrates superior efficiency compared to non-halogenated analogs .

Properties

IUPAC Name |

9-(4-bromophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26BrNO2/c1-22(2)9-15-20(17(26)11-22)19(13-5-7-14(24)8-6-13)21-16(25-15)10-23(3,4)12-18(21)27/h5-8,19,25H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQGVXGHPFVZJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)Br)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136203-54-8 | |

| Record name | 9-(4-BROMOPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves the condensation of 4-bromobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid, to yield the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

- Antioxidant Activity : Research indicates that derivatives of acridine compounds exhibit notable antioxidant properties. Studies have shown that 9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione demonstrates potential in reducing oxidative stress in cellular models .

- Antimicrobial Properties : The compound has been tested for antimicrobial efficacy against various pathogens. In vitro studies suggest that it possesses inhibitory effects on bacterial growth .

- Anticancer Activity : Preliminary studies indicate that this compound may have cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Applications in Materials Science

- Dye Production : Due to its unique chromophoric properties, this compound is explored as a potential dye in organic electronics and photonic applications .

- Polymer Chemistry : The acridine structure allows for incorporation into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing to evaluate its effectiveness as a polymer additive .

Data Table: Summary of Research Findings

Case Studies

- Antioxidant Study : A study conducted by researchers demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells when treated with oxidative stressors. The results indicated a dose-dependent response with IC50 values comparable to established antioxidants.

- Antimicrobial Efficacy : In a comparative study against Gram-positive and Gram-negative bacteria, the compound showed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics. This suggests its potential as a lead compound for new antimicrobial agents.

- Polymeric Applications : An investigation into the incorporation of this compound into poly(methyl methacrylate) (PMMA) revealed improved thermal stability and mechanical strength compared to pure PMMA samples.

Mechanism of Action

The mechanism of action of 9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . For example, it may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acridinedione derivatives exhibit diverse biological, photophysical, and material science applications, modulated by substituents on the phenyl ring at position 7. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Acridinedione Derivatives

Key Observations:

Substituent Effects on Physical Properties :

- Bromine and chlorine substituents increase melting points due to enhanced intermolecular halogen bonding (e.g., 296–298°C for bromophenyl vs. 190–192°C for nitrophenyl) .

- Methoxy groups improve solubility but reduce thermal stability .

Synthetic Efficiency: Microwave-assisted methods with TiO₂ nanocatalysts achieve higher yields (90%) compared to solid-phase synthesis (67–78%) . Co–alanine catalysts in aqueous media offer eco-friendly advantages without compromising yield (85%) .

Functional Performance: Biological Activity: Methoxyphenyl and fluorophenyl derivatives show anticancer and DNA-binding properties, whereas bromophenyl compounds are unexplored in this context . Material Science: Bromophenyl and chlorophenyl derivatives excel in corrosion inhibition due to strong adsorption via halogen–metal interactions . Photophysics: Cyano and nitro groups enhance fluorescence quenching capabilities, making them suitable for chemosensors .

Structural Insights :

Biological Activity

9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities supported by recent research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through the reaction of 4-bromobenzaldehyde with dimedone and ammonium acetate under microwave irradiation. The yield of this reaction is reported to be high (93%), and the compound exhibits a melting point greater than 574 K . The molecular formula is with a molecular weight of 443.14 g/mol .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit notable antimicrobial properties. For instance, N-aminopolyhydroquinoline derivatives synthesized from similar precursors showed moderate to excellent resistance against various bacterial strains. The presence of electron-withdrawing groups (EWGs) such as nitro groups significantly enhances antimicrobial efficacy. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 4 μg/mL against Gram-positive and Gram-negative bacteria .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 4-NO₂ | 8 | B. subtilis |

| 3-NO₂ | 4 | E. coli |

| 4k | 4 | Various strains |

Cytotoxicity and Anti-cancer Potential

The cytotoxic effects of the compound have also been investigated. Studies indicate that it exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways . For example:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 : 20 μM after 48 hours of treatment.

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it possesses significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized various derivatives of the compound and tested their antimicrobial activity against clinical isolates. The derivatives containing halogen substitutions displayed enhanced activity compared to their non-substituted counterparts.

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects on human cancer cell lines. The results indicated that compounds with specific functional groups showed higher potency in inhibiting cell proliferation.

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Answer:

Two primary methods are documented:

- Method A : Reacting 5,5-dimethyl-1,3-cyclohexanedione with 4-bromoaniline in ethanol under reflux, yielding 90% product in 20 minutes .

- TEBA-Catalyzed Synthesis : Using triethylbenzylammonium chloride (TEBA) in water as a green solvent, achieving comparable yields (85–90%) with reduced reaction times (10–20 minutes) .

Key Variables : - Solvent : Ethanol or water. Aqueous conditions (TEBA method) minimize environmental impact but require precise pH control.

- Catalyst : TEBA enhances nucleophilic substitution efficiency in water.

- Substituent Effects : Electron-withdrawing groups (e.g., bromo) on the aniline derivative increase reaction rates due to enhanced electrophilicity .

Basic: What characterization techniques are essential for structural confirmation?

Answer:

- Melting Point Analysis : Reported mp = 269–272°C (consistent across studies) .

- Single-Crystal X-ray Diffraction (SC-XRD) : Used to resolve the bicyclic acridinedione core and confirm substituent positions (e.g., bromophenyl at C9). Mean C–C bond length = 1.52 Å, with torsional angles < 5° deviation .

- NMR Spectroscopy : H NMR shows distinct methyl proton signals at δ 1.2–1.4 ppm (C3/C6 methyl groups) and aromatic protons at δ 7.3–7.6 ppm .

Advanced: How can researchers resolve discrepancies in melting points across structurally similar derivatives?

Answer:

Discrepancies (e.g., 2aa derivative mp = 190–192°C vs. 194–196°C in prior studies ) may arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMF) can produce different crystalline forms.

- Purity : Column chromatography (silica gel, hexane/ethyl acetate) is critical to remove byproducts like unreacted 5,5-dimethyl-1,3-cyclohexanedione.

- Substituent Effects : Electron-donating groups (e.g., methoxy) lower mp due to reduced lattice energy, while bromo groups increase rigidity and mp .

Advanced: What computational methods predict reactivity in Diels-Alder or cycloaddition reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions. For example, the acridinedione core’s conjugated enone system (LUMO = -2.1 eV) is prone to nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., ethanol vs. THF) on transition-state stabilization.

Software Tools : Gaussian (DFT), GROMACS (MD), and PyMOL for visualization .

Advanced: How to optimize crystallization for SC-XRD analysis?

Answer:

- Solvent Selection : Slow evaporation of ethanol/chloroform (1:3) produces high-quality crystals by allowing gradual lattice assembly .

- Temperature Control : Crystallization at 4°C minimizes thermal disorder, improving data resolution (R-factor < 0.06) .

- Additives : Trace amounts of ethyl acetate disrupt competing polymorph nucleation .

Advanced: How does the bromophenyl substituent influence photophysical properties?

Answer:

- UV-Vis Spectroscopy : The bromo group induces a red shift (λmax = 320 nm vs. 290 nm for non-halogenated analogs) due to enhanced π→π* transitions.

- Fluorescence Quenching : Heavy-atom effect from bromine increases intersystem crossing, reducing quantum yield (Φ = 0.12 vs. Φ = 0.35 for methoxy derivatives) .

Advanced: Can this compound serve as an acid-base indicator in titration studies?

Answer:

- pH-Dependent Color Change : The enolate form (basic conditions) exhibits a pink hue (λmax = 510 nm), while the neutral form is colorless. Transition occurs at pH 8.5–10.5 .

- Validation : Compare with standard indicators (phenolphthalein) in buffered solutions. Accuracy within ±0.1 pH units is achievable .

Advanced: How to analyze Hirshfeld surfaces for intermolecular interactions?

Answer:

- Crystal Data : Hirshfeld analysis of SC-XRD data (e.g., C–H···O interactions = 12% of surface contacts) reveals dominant van der Waals forces .

- Software : CrystalExplorer generates 3D surfaces, quantifying interaction types (e.g., π-stacking vs. hydrogen bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.